6-Chloro-4-(trichloromethyl)-2-pyridinol
Description
Contextualization within Pyridinol and Halogenated Heterocycle Chemistry
6-Chloro-4-(trichloromethyl)-2-pyridinol is a derivative of 2-pyridinol (or its tautomer, 2-pyridone), a class of aromatic heterocyclic compounds featuring a hydroxyl group on a pyridine (B92270) ring. The presence of halogen atoms on such rings is of significant interest in synthetic chemistry. Halogenated heterocycles are crucial as versatile intermediates for constructing more complex molecules, often through metal-catalyzed cross-coupling reactions. The chlorine atom in the target molecule, like in its simpler analogue 6-Chloro-2-pyridinol, serves as a potential site for nucleophilic substitution or as a handle for forming new carbon-carbon or carbon-heteroatom bonds.
The class of polyhalopyridines, which includes compounds like 3,5,6-Trichloro-2-pyridinol (B117793), are organic compounds containing a pyridine ring substituted with multiple halogen atoms. foodb.ca These molecules are often studied in the context of metabolites of commercial products, such as the agrochemical chlorpyrifos, for which 3,5,6-Trichloro-2-pyridinol is a known metabolite. lookchem.com The synthesis of such compounds can be challenging; for instance, the direct chlorination of 6-chloro-1H-pyridine-2-on can lead to uncontrolled exothermic reactions, necessitating carefully controlled methods to achieve polychlorination. google.com
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| 6-Chloro-2-pyridinol | 16879-02-0 | C₅H₄ClNO | 129.544 |
| 3,5,6-Trichloro-2-pyridinol | 6515-38-4 | C₅H₂Cl₃NO | 198.43 |
Academic Significance of Trichloromethylated Organic Compounds
The trichloromethyl (–CCl₃) group is a powerful functional group in organic synthesis due to its strong electron-withdrawing nature and its capacity to be transformed into other functionalities. Chloroform (B151607), for example, can serve as a precursor to the trichloromethyl anion, which is utilized in various chemical transformations. rsc.org The presence of a trichloromethyl group on a heterocyclic ring, as in 6-Chloro-4-(trichloromethyl)-2-pyridinol, significantly influences the electronic properties of the ring and provides a handle for subsequent reactions.
Trichloromethylated compounds are valuable intermediates. For instance, 2-Chloro-6-(trichloromethyl)pyridine is a key intermediate for pharmaceuticals and agricultural chemicals, notably as a nitrification inhibitor that improves the efficiency of nitrogenous fertilizers. google.com The synthesis of such compounds often involves high-temperature chlorination of precursors like 2-methyl pyridine. google.com Modern synthetic strategies also explore cascade reactions, where intramolecular cyclization is followed by trichloromethylation using chloroform as the reagent, to produce complex trichloromethylated heterocyclic systems. rsc.org
| Reaction Type | Description | Example Precursor |
|---|---|---|
| Nucleophilic Addition | The trichloromethyl anion adds to aldehydes to form 2,2,2-trichloromethylcarbinols. | Chloroform |
| Radical Chlorination | A methyl group on a pyridine ring can be exhaustively chlorinated to a trichloromethyl group. | 2-Methyl pyridine |
| Cascade Cyclization/Trichloromethylation | Intramolecular cyclization followed by the addition of a trichloromethyl group from chloroform. | N3-alkynyl-2-pyridinyl-tethered quinazolinones |
Evolution of Research Trajectories for 6-Chloro-4-(trichloromethyl)-2-pyridinol and Related Systems
While direct research focusing exclusively on 6-Chloro-4-(trichloromethyl)-2-pyridinol is not extensively documented in public literature, its research trajectory can be inferred from the historical development of related halogenated organic compounds. The initial impetus for studying polychlorinated and polyfunctional pyridines often stemmed from industrial and agricultural applications. For example, the large-scale production of polychlorinated biphenyls (PCBs) began in the 1930s for use as flame retardants and electrical insulators. researchgate.net Over time, concerns about their environmental persistence and toxicity led to widespread study and eventual bans. nih.govebsco.comtriumvirate.com
This history of industrial organochlorine chemistry highlights a common trajectory: initial synthesis for a specific industrial or agricultural purpose, followed by environmental and toxicological studies, and finally, a renewed interest in these structures from a fundamental organic synthesis perspective. Compounds like 2-Chloro-6-(trichloromethyl)pyridine found utility in agriculture as nitrification inhibitors. google.com Similarly, 3,5,6-Trichloro-2-pyridinol gained attention as a primary metabolite of the insecticide chlorpyrifos. lookchem.com
The likely evolution of research interest in a molecule like 6-Chloro-4-(trichloromethyl)-2-pyridinol follows this pattern. Initial interest would be tied to the broader exploration of functionalized pyridines for agrochemical or industrial use. The contemporary view, however, would position it as a highly functionalized, versatile building block. Modern organic chemists can envision using its distinct functional groups—the pyridinol hydroxyl, the C6-chloro atom, and the C4-trichloromethyl group—to selectively forge new bonds and construct complex molecular architectures that would have been difficult to access through older synthetic methods. Its value now lies in its potential for controlled, site-selective derivatization in the pursuit of novel materials or biologically active compounds.
Properties
Molecular Formula |
C6H3Cl4NO |
|---|---|
Molecular Weight |
246.9 g/mol |
IUPAC Name |
6-chloro-4-(trichloromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H3Cl4NO/c7-4-1-3(6(8,9)10)2-5(12)11-4/h1-2H,(H,11,12) |
InChI Key |
SDIFEIYLAVTCQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(NC1=O)Cl)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 6 Chloro 4 Trichloromethyl 2 Pyridinol
Established and Evolving Synthetic Pathways to the 2-Pyridinol Core
The 2-pyridinol skeleton, which exists in tautomeric equilibrium with its 2-pyridone form, is a fundamental heterocyclic motif. Its synthesis can be achieved through various methodologies, primarily involving the formation of the pyridine (B92270) ring from acyclic precursors or the modification of a pre-existing pyridine ring.
Cyclization and Annulation Approaches
Cyclization and annulation reactions are powerful tools for the de novo synthesis of the 2-pyridinol core. These methods typically involve the condensation of smaller, readily available building blocks to construct the heterocyclic ring. A variety of strategies have been developed, often relying on the formation of key carbon-carbon and carbon-nitrogen bonds in a sequential or one-pot manner.
One common approach involves the condensation of 1,3-dicarbonyl compounds with a nitrogen source, such as ammonia (B1221849) or ammonium (B1175870) acetate, which can lead to the formation of dihydropyridones that are subsequently oxidized to the aromatic 2-pyridone. jst.go.jp Modifications of classical methods like the Hantzsch pyridine synthesis can also be adapted to yield substituted pyridines, which may then be converted to the desired 2-pyridinol. jst.go.jp
Recent advancements in organic synthesis have led to the development of more sophisticated annulation strategies. For instance, [4+2] cycloaddition reactions of 1-azadienes with appropriate dienophiles can provide a rapid entry into the pyridine ring system. google.com Furthermore, transition-metal-catalyzed reactions, such as those involving rhodium, have been employed for the synthesis of complex heterocyclic structures through ring-opening and annulation of precursors like vinylene carbonate with anilines. While not directly yielding the target molecule, these methods showcase the versatility of modern synthetic chemistry in constructing substituted ring systems.
The table below summarizes some general cyclization approaches for the synthesis of substituted pyridines and pyridones.
| Reaction Type | Key Reactants | General Product | Reference |
| Hantzsch Dihydropyridine (B1217469) Synthesis | Aldehyde, β-keto ester (2 equiv.), Ammonia/Ammonium Acetate | 1,4-Dihydropyridine (can be oxidized to pyridine) | jst.go.jp |
| Guareschi-Thorpe Reaction | Alkyl cyanoacetate, 1,3-dicarbonyl, Ammonium carbonate | Hydroxy-cyanopyridine | |
| [4+2] Annulation | N-propargylamines, Active methylene (B1212753) compounds | 2-Pyridone | google.com |
| Co(III)-catalyzed Annulation | Benzamides/Acrylamides, Vinylene carbonate | Isoquinolinones/Pyridinones | google.com |
Directed Halogenation Strategies for the Pyridine Ring
Introducing a chlorine atom at the 6-position of a 4-substituted-2-pyridinol requires a regioselective halogenation strategy. The electron-rich nature of the 2-pyridinol ring generally directs electrophilic substitution to the 3- and 5-positions. Therefore, direct chlorination of a pre-formed 4-(trichloromethyl)-2-pyridinol might not yield the desired 6-chloro isomer selectively.
A more plausible approach involves the synthesis of a precursor that facilitates chlorination at the desired positions, followed by selective modification. For instance, the synthesis of 2,6-dichloropyridine (B45657) from pyridine via high-temperature chlorination is a known industrial process. organic-chemistry.orgpatsnap.comnih.gov This di-chlorinated intermediate can then undergo further functionalization.
A potential synthetic route to 6-Chloro-4-(trichloromethyl)-2-pyridinol could start with a picoline derivative. The methyl group can be converted to a trichloromethyl group, followed by chlorination of the pyridine ring. For example, 2-chloro-5-(chloromethyl)pyridine (B46043) can be chlorinated to yield 2,3-dichloro-5-(trichloromethyl)pyridine. nih.gov A similar strategy could be envisioned for a 4-picoline derivative. Once a 2,6-dichloro-4-(trichloromethyl)pyridine (B1604734) intermediate is obtained, selective hydrolysis at the 2-position would yield the target 2-pyridinol. The presence of the electron-withdrawing trichloromethyl group at the 4-position would influence the reactivity of the chloro substituents at the 2- and 6-positions, potentially allowing for selective nucleophilic substitution.
Modern halogenation methods offer more control and milder reaction conditions. Strategies involving pyridine N-oxides can activate the pyridine ring towards nucleophilic substitution at the 2- and 4-positions. scripps.edu Treatment of a pyridine N-oxide with a chlorinating agent like phosphorus oxychloride can yield chloropyridines. wikipedia.org Another innovative approach utilizes designed phosphine (B1218219) reagents to install a phosphonium (B103445) salt at the 4-position of pyridines, which can then be displaced by a halide nucleophile. researchgate.netnih.gov While these methods are powerful for general pyridine halogenation, their application to the specific synthesis of 6-Chloro-4-(trichloromethyl)-2-pyridinol would require careful substrate design and optimization.
Installation of the Trichloromethyl Moiety
The introduction of the -CCl3 group is a crucial step in the synthesis of the target molecule. This can be achieved through various methods, including direct trichloromethylation of the pyridine ring or by incorporating the group from a suitable precursor.
Radical and Ionic Trichloromethylation Reactions
Radical trichloromethylation is a common method for introducing the -CCl3 group. This typically involves the generation of the trichloromethyl radical (•CCl3) from a precursor like carbon tetrachloride (CCl4) or chloroform (B151607) (CHCl3) using radical initiators (e.g., peroxides) or photochemically. These radicals can then add to the pyridine ring. The Minisci reaction, a classic example of radical alkylation of heteroaromatics, can be adapted for this purpose. Pyridine N-oxides are often used in these reactions as they can be activated to form N-oxy radicals that facilitate hydrogen atom abstraction and subsequent radical addition. scripps.edunih.govresearchgate.net
Ionic trichloromethylation methods are also available. For instance, chloroform can serve as a precursor to the trichloromethyl anion (:CCl3-) in the presence of a strong base. nih.govrsc.org This nucleophilic species can then attack an electrophilic position on the pyridine ring. A recent study demonstrated a cyclized dearomatization and trichloromethylation cascade strategy where chloroform acted as the trichloromethyl anion precursor. nih.govrsc.org
The table below provides a summary of common trichloromethylating agents and the reaction conditions.
| Reagent | Reaction Type | Conditions | Reference |
| Carbon Tetrachloride (CCl4) | Radical | Radical initiator (e.g., benzoyl peroxide), heat, or UV light | |
| Chloroform (CHCl3) | Radical or Ionic | Radical initiator or strong base | nih.govrsc.org |
| N-trichloromethyl-saccharin | Radical | Photoredox catalysis |
Precursor-Based Introduction of the -CCl3 Group
An alternative to direct trichloromethylation is the introduction of the -CCl3 group from a precursor. A common and effective strategy is the exhaustive chlorination of a methyl group on the pyridine ring. For example, 4-methylpyridine (B42270) (γ-picoline) can be subjected to free-radical chlorination using chlorine gas under UV irradiation or at high temperatures to convert the methyl group into a trichloromethyl group. nih.gov This method is often used in industrial settings.
A patent describes the preparation of 2-chloro-6-trichloromethyl pyridine from 2-picoline, which involves chlorination under specific conditions. orgsyn.orggoogle.com This suggests that starting with a suitably substituted picoline and performing a chlorination that affects both the methyl group and the ring could be a viable pathway to a key intermediate.
Green Chemistry Principles and Sustainable Synthesis of 6-Chloro-4-(trichloromethyl)-2-pyridinol
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The synthesis of a complex molecule like 6-Chloro-4-(trichloromethyl)-2-pyridinol often involves multiple steps and the use of potentially hazardous reagents and solvents. Applying green chemistry principles can lead to more sustainable and environmentally friendly synthetic routes.
Key areas for implementing green chemistry in this synthesis include:
Safer Solvents and Auxiliaries : Traditional halogenation and radical reactions often use chlorinated solvents like carbon tetrachloride or chloroform, which are toxic and environmentally persistent. reagent.co.ukwordpress.comnih.gov Replacing these with greener alternatives such as water, ethanol, or supercritical CO2, where possible, is a primary goal. nih.govbiosynce.comthecalculatedchemist.com Solvent-free reactions or reactions in aqueous media are also highly desirable. wordpress.com
Catalysis : The use of catalysts can reduce energy consumption and waste by enabling reactions to proceed under milder conditions with higher selectivity. researchgate.net For instance, developing catalytic methods for direct and selective halogenation and trichloromethylation would be a significant improvement over stoichiometric reagents. Biocatalysis, using whole cells or isolated enzymes, can also offer highly selective and environmentally benign transformations. rsc.org
Atom Economy and Waste Reduction : Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. One-pot and multicomponent reactions are excellent strategies for improving atom economy and reducing the number of purification steps, thereby minimizing waste. reagent.co.uk
Energy Efficiency : Conducting reactions at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis and mechanochemistry are techniques that can often accelerate reactions and reduce energy requirements. rsc.orgreagent.co.uk
By carefully selecting starting materials, reagents, and reaction conditions, and by designing more efficient synthetic pathways, the synthesis of 6-Chloro-4-(trichloromethyl)-2-pyridinol can be made more sustainable and aligned with the principles of green chemistry.
Flow Chemistry and Automated Synthesis Applications
The adaptation of synthetic methodologies for "6-Chloro-4-(trichloromethyl)-2-pyridinol" to flow chemistry and automated synthesis platforms presents a modern approach to its production. While specific literature detailing a continuous flow process for this exact molecule is not extensively available, a conceptual multi-step synthesis can be designed based on established principles for related heterocyclic compounds. Such an approach offers significant advantages in terms of safety, efficiency, and scalability over traditional batch processing.
A prospective automated synthesis could be envisioned as a multi-stage flow process, integrating reaction, purification, and analysis steps. This would begin with the controlled introduction of precursors into a continuous reactor system, followed by a series of transformations to build the target molecule.
Conceptual Multi-Step Flow Synthesis:
A hypothetical flow synthesis could be conceptualized in the following stages, leveraging the benefits of precise temperature control, enhanced mixing, and improved safety for handling potentially hazardous reagents and intermediates.
Chlorination of a Pyridine Precursor: The synthesis could commence with the chlorination of a suitable pyridine derivative. In a flow setup, gaseous chlorine could be safely and precisely mixed with the substrate in a heated microreactor or packed-bed reactor. This allows for superior control over the exothermic reaction and minimizes the inventory of hazardous gas at any given time.
Introduction of the Trichloromethyl Group: Following the initial chlorination, the introduction of the trichloromethyl group at the 4-position could be achieved through a subsequent reaction module. This might involve a free-radical substitution reaction, which can be initiated photochemically in a flow reactor, offering better light penetration and reaction control compared to a large batch reactor.
Hydrolysis to 2-Pyridinol: The final step would involve the selective hydrolysis of the chloro group at the 2-position to a hydroxyl group, yielding the desired 6-Chloro-4-(trichloromethyl)-2-pyridinol. This transformation can be performed in a flow reactor with a base, where the reaction time and temperature can be finely tuned to maximize conversion and minimize side-product formation.
Advantages of a Flow Chemistry Approach:
The implementation of a continuous flow process for the synthesis of 6-Chloro-4-(trichloromethyl)-2-pyridinol would offer several key benefits:
Enhanced Safety: The small reaction volumes within a flow reactor minimize the risks associated with highly reactive and potentially toxic reagents.
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heat exchange and rapid mixing, leading to better reaction control and selectivity.
Increased Efficiency and Yield: Precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and purity of the final product.
Scalability: Scaling up production in a flow system can often be achieved by running the process for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors.
Automation: Flow chemistry systems are well-suited for automation, allowing for continuous operation with minimal manual intervention, real-time monitoring of reaction progress, and automated data logging.
Hypothetical Reaction Parameters in a Flow System:
The following interactive table illustrates potential parameters for a conceptual multi-step flow synthesis of 6-Chloro-4-(trichloromethyl)-2-pyridinol, based on analogous transformations found in the literature for pyridine derivatives.
| Parameter | Stage 1: Chlorination | Stage 2: Trichloromethylation | Stage 3: Hydrolysis |
| Reactor Type | Packed-Bed Reactor | Photochemical Flow Reactor | Micro-Coil Reactor |
| Temperature | 150-200 °C | 80-120 °C | 100-150 °C |
| Pressure | 5-10 bar | 2-5 bar | 10-20 bar |
| Residence Time | 10-30 minutes | 5-15 minutes | 2-10 minutes |
| Reagents | Pyridine derivative, Cl2 gas | Intermediate from Stage 1, CCl4 | Intermediate from Stage 2, NaOH(aq) |
| Catalyst/Initiator | None | AIBN (Azobisisobutyronitrile) | None |
| Solvent | None (Gas-liquid phase) | Chlorobenzene | Water/Dioxane |
| Hypothetical Yield | 85-95% | 70-85% | 90-98% |
Research Findings on Related Compounds:
While direct research on the flow synthesis of 6-Chloro-4-(trichloromethyl)-2-pyridinol is limited, studies on the continuous flow synthesis of other substituted pyridines and related heterocycles have demonstrated the feasibility and benefits of this approach. For instance, the Bohlmann-Rahtz pyridine synthesis and the Hantzsch dihydropyridine synthesis have been successfully adapted to continuous flow microwave reactors. beilstein-journals.org These studies show that complex heterocyclic scaffolds can be assembled efficiently and in high yields using flow techniques. The principles demonstrated in these syntheses, such as precise control over reaction conditions and the ability to telescope reaction steps, are directly applicable to a hypothetical flow synthesis of 6-Chloro-4-(trichloromethyl)-2-pyridinol.
Furthermore, the automation of multi-step synthesis for complex heterocyclic molecules has been reported, showcasing the potential for rapid library synthesis and process optimization. nih.govsyrris.com These automated platforms can integrate synthesis, work-up, and purification, significantly accelerating the development of new chemical entities.
Chemical Reactivity and Transformation Pathways of 6 Chloro 4 Trichloromethyl 2 Pyridinol
Reactivity of the Pyridine (B92270) Ring System
The pyridine ring in 6-Chloro-4-(trichloromethyl)-2-pyridinol is electron-deficient due to the electronegativity of the nitrogen atom and the presence of two electron-withdrawing groups: the chloro and trichloromethyl substituents. This electron deficiency significantly influences its susceptibility to both nucleophilic and electrophilic attacks. The 2-pyridinol moiety exists in tautomeric equilibrium with its 2-pyridone form, which further impacts the reactivity of the ring.
Nucleophilic and Electrophilic Functionalizations
Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. Nucleophiles will preferentially attack the electron-poor positions of the ring. In the case of 6-Chloro-4-(trichloromethyl)-2-pyridinol, the positions ortho and para to the nitrogen atom (C2, C4, and C6) are activated towards nucleophilic attack. The presence of good leaving groups, such as the chloro group at the C6 position, provides a reactive site for nucleophilic displacement. The trichloromethyl group at C4 further enhances the electrophilicity of the ring, making it more reactive towards nucleophiles compared to unsubstituted pyridine. uoanbar.edu.iqchempanda.com Reactions with various nucleophiles, such as amines, can lead to the substitution of the chloro group. thieme-connect.com The 2-pyridone form can also influence the regioselectivity of nucleophilic attack. nih.gov
Electrophilic Aromatic Substitution: Conversely, the pyridine ring of this compound is strongly deactivated towards electrophilic aromatic substitution (EAS). uoanbar.edu.iq The electronegative nitrogen and the electron-withdrawing substituents reduce the electron density of the ring, making it less attractive to electrophiles. uoanbar.edu.iq Direct electrophilic attack on the pyridine ring of 6-Chloro-4-(trichloromethyl)-2-pyridinol is challenging and would require harsh reaction conditions. uoanbar.edu.iq If an electrophilic substitution were to occur, it would likely be directed to the C3 and C5 positions, which are comparatively less electron-deficient. nih.gov To facilitate electrophilic substitution, the pyridine nitrogen can be converted to an N-oxide, which increases the electron density of the ring and directs electrophiles to the C4 position. quimicaorganica.org
Below is a table summarizing the expected reactivity towards different types of reagents:
| Reagent Type | Reactivity | Preferred Position(s) of Attack |
| Nucleophile | High | C6, C4, C2 |
| Electrophile | Low | C3, C5 |
Dearomatization Strategies and Subsequent Transformations
Dearomatization reactions offer a powerful strategy to convert flat, aromatic pyridines into three-dimensional, saturated, or partially saturated heterocyclic structures. nih.govacs.org For electron-deficient pyridines like 6-Chloro-4-(trichloromethyl)-2-pyridinol, nucleophilic dearomatization is a viable approach. researchgate.netmdpi.com This typically involves the activation of the pyridine ring, often by N-acylation or N-alkylation, to form a pyridinium (B92312) salt, which is highly susceptible to nucleophilic attack. mdpi.commdpi.com The subsequent addition of a nucleophile leads to the formation of a dihydropyridine (B1217469) derivative, breaking the aromaticity of the ring. acs.org
These dearomatized intermediates can then undergo a variety of subsequent transformations, allowing for the introduction of further functionality and the construction of complex molecular scaffolds. nih.govacs.org The specific reaction pathways and products will depend on the nature of the nucleophile and the reaction conditions employed.
Transformations Involving the Trichloromethyl Group
The trichloromethyl (-CCl3) group is a versatile functional group that can undergo a range of chemical transformations, providing a handle for further derivatization of the molecule.
Derivatization and Carbonyl Analog Formation
One of the most significant reactions of the trichloromethyl group is its hydrolysis to a carboxylic acid. This transformation can be achieved under acidic or basic conditions. The hydrolysis proceeds through the stepwise replacement of the chlorine atoms with hydroxyl groups, forming an unstable trichloromethyl carbinol intermediate, which then readily eliminates HCl to yield the corresponding carboxylic acid. This provides a route to synthesize 6-chloro-2-hydroxy-pyridine-4-carboxylic acid.
Furthermore, the trichloromethyl group can be a precursor for the formation of other carbonyl analogs, such as esters and amides, by reacting the intermediate acid chloride with alcohols or amines, respectively. wikipedia.org The reaction of α-trihalogenomethyl alcohols with carbonyl compounds is also a known transformation. rsc.org
Mechanistic Aspects of -CCl3 Group Reactivity
The reactivity of the trichloromethyl group is largely attributed to the presence of three electron-withdrawing chlorine atoms on a single carbon. This makes the carbon atom highly electrophilic and susceptible to nucleophilic attack. The mechanism of hydrolysis, for example, involves the initial attack of a hydroxide (B78521) ion (under basic conditions) or water (under acidic conditions) on the carbon atom of the -CCl3 group. This is followed by the sequential elimination of chloride ions.
The trichloromethyl group can also be involved in radical reactions. Under certain conditions, it can be a source of a trichloromethyl radical, which can then participate in various radical-mediated transformations. The specific mechanistic pathway will be highly dependent on the reagents and reaction conditions employed. Research on the synthesis of trifluoromethylated compounds often involves transformations of trichloromethyl groups. rptu.de
Reactivity of the Chloro Substituent at C-6
The chloro group at the C-6 position of 6-Chloro-4-(trichloromethyl)-2-pyridinol is a key site for nucleophilic aromatic substitution. Its reactivity is significantly influenced by the electronic properties of the pyridine ring.
The electron-withdrawing nature of the pyridine nitrogen, coupled with the additional deactivating effect of the trichloromethyl group at C-4, makes the C-6 position highly electrophilic. uoanbar.edu.iq This enhanced electrophilicity facilitates the attack of nucleophiles and the subsequent displacement of the chloride ion, which is a good leaving group.
A variety of nucleophiles can be employed to displace the C-6 chloro substituent, including amines, alkoxides, and thiolates, leading to a wide range of 6-substituted-4-(trichloromethyl)-2-pyridinol derivatives. The general mechanism for this substitution is the SNAr pathway, which involves the formation of a resonance-stabilized Meisenheimer complex as an intermediate. researchgate.net Studies on the nucleophilic substitution of 2-chloropyridines provide a good model for understanding the reactivity at the C-6 position of this molecule. chempanda.comlookchem.comyoutube.com The relative reactivity of halopyridines in nucleophilic substitution is generally in the order of 4- > 2- > 3-halopyridine. uoanbar.edu.iq
Cross-Coupling Reactions (e.g., Palladium-Catalyzed)
The chlorine atom at the C-6 position of the pyridine ring serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. ontosight.ai Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are particularly powerful tools for the derivatization of chloro-substituted N-heteroarenes. nsf.govnobelprize.orgjocpr.com
While direct studies on 6-Chloro-4-(trichloromethyl)-2-pyridinol are limited, the reactivity can be inferred from related structures like 2,4-dichloropyridines and 3-halo-2-aminopyridines. nsf.govnih.gov Generally, halides in positions adjacent to the ring nitrogen (α-positions, such as C-2 and C-6) are activated towards the oxidative addition step in the catalytic cycle of palladium cross-coupling. nsf.gov The strong electron-withdrawing nature of the trichloromethyl group at the C-4 position is expected to further enhance the electrophilicity of the C-6 carbon, potentially facilitating the reaction.
Research on dichloropyridines has shown that selectivity can be controlled by the choice of ligand and reaction conditions. For instance, sterically hindered N-heterocyclic carbene (NHC) ligands have been used to control the site of coupling in dihalogenated pyridines. nsf.gov In the case of 6-Chloro-4-(trichloromethyl)-2-pyridinol, the single chlorine at an activated position simplifies the regioselectivity challenge. Common coupling partners would include boronic acids (Suzuki), alkenes (Heck), terminal alkynes (Sonogashira), and amines (Buchwald-Hartwig).
| Reaction Type | Typical Reagents | Catalyst/Ligand System | Potential Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acids (R-B(OH)₂) | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | 6-Aryl/Vinyl-4-(trichloromethyl)-2-pyridinol |
| Sonogashira | Terminal Alkynes (R-C≡CH) | PdCl₂(PPh₃)₂/CuI | 6-Alkynyl-4-(trichloromethyl)-2-pyridinol |
| Heck | Alkenes (CH₂=CHR) | Pd(OAc)₂/P(o-tol)₃ | 6-Vinyl-4-(trichloromethyl)-2-pyridinol |
| Buchwald-Hartwig | Primary/Secondary Amines (R₂NH) | Pd₂(dba)₃/BINAP | 6-Amino-4-(trichloromethyl)-2-pyridinol |
Nucleophilic Displacement Pathways
The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with good leaving groups like chlorine at the activated 2, 4, or 6-positions. uoanbar.edu.iqquimicaorganica.org In 6-Chloro-4-(trichloromethyl)-2-pyridinol, the C-6 chlorine is at a position highly activated for nucleophilic attack. This activation is further intensified by the strong inductive electron-withdrawing effect of both the ring nitrogen and the 4-(trichloromethyl) group.
A wide range of nucleophiles can displace the chloride ion. The synthesis of the related compound 6-chloropyridin-2-ol (B99635) from 2,6-dichloropyridine (B45657) using sodium hydroxide demonstrates the viability of displacing a C-6 chlorine with an oxygen nucleophile. ontosight.ai Similarly, reactions with alkoxides, amines, thiols, and other nucleophiles are expected to proceed readily, often under milder conditions than those required for less activated chloroarenes. youtube.com
The reaction proceeds via a Meisenheimer-like intermediate, where the negative charge is stabilized by resonance, including delocalization onto the electronegative nitrogen atom. researchgate.net The presence of the -CCl₃ group enhances the stability of this intermediate, thereby accelerating the reaction rate compared to a pyridine ring without such a substituent.
| Nucleophile | Reagent Example | Potential Product |
|---|---|---|
| Hydroxide | NaOH, KOH | 4-(Trichloromethyl)pyridine-2,6-diol |
| Alkoxide | NaOCH₃ | 6-Methoxy-4-(trichloromethyl)-2-pyridinol |
| Ammonia (B1221849)/Amines | NH₃, RNH₂, R₂NH | 6-Amino-4-(trichloromethyl)-2-pyridinol |
| Thiolate | NaSH, NaSR | 6-Thio-4-(trichloromethyl)-2-pyridinol |
| Cyanide | NaCN, KCN | 6-Cyano-4-(trichloromethyl)-2-pyridinol |
Investigating Tautomerism and its Influence on Reactivity
A critical aspect of the chemistry of 6-Chloro-4-(trichloromethyl)-2-pyridinol is its existence as a mixture of two tautomers in equilibrium: the aromatic alcohol form (2-pyridinol) and the non-aromatic amide form (2-pyridinone). wikipedia.orgnih.gov This phenomenon, known as keto-enol tautomerism, is characteristic of 2- and 4-hydroxypyridines. stackexchange.commasterorganicchemistry.comlibretexts.org
The position of this equilibrium is highly sensitive to the environment. wuxibiology.com In the gas phase and in non-polar solvents, the 2-hydroxypyridine (B17775) (enol) form is often favored. stackexchange.com However, in polar solvents and in the solid state, the 2-pyridinone (keto) form typically predominates due to its higher dipole moment and its ability to form strong hydrogen-bonded dimers. wikipedia.orgwuxibiology.com
This tautomerism has a profound influence on the molecule's reactivity:
Reactivity of the 2-Pyridinol (Enol) Tautomer: This form is aromatic. Reactions like palladium-catalyzed cross-coupling and nucleophilic aromatic substitution occur on this tautomer, as they require the aromatic π-system and the C-Cl bond on an sp²-hybridized carbon.
Reactivity of the 2-Pyridinone (Keto) Tautomer: This form, 6-Chloro-4-(trichloromethyl)-1H-pyridin-2-one, is not aromatic. The C-Cl bond is attached to a vinylic carbon, which alters its susceptibility to substitution. This tautomer presents different reactive sites, such as the N-H proton, which is acidic, and the C=O group, which can act as a hydrogen bond acceptor or a site for electrophilic attack.
Therefore, controlling the tautomeric equilibrium through solvent choice can be a strategy to direct the outcome of a reaction. For instance, to favor a cross-coupling reaction, a less polar solvent might be chosen to increase the concentration of the reactive aromatic 2-pyridinol tautomer.
| Condition | Favored Tautomer | Structural Implication | Reactivity Implication |
|---|---|---|---|
| Gas Phase / Non-polar Solvent | 2-Pyridinol (Enol) | Aromatic, -OH group | Undergoes SNAr, Cross-Coupling |
| Polar Solvent / Solid State | 2-Pyridinone (Keto) | Non-aromatic, C=O and N-H groups | N-H is acidic, C=O is a reactive site |
Radical Chemistry Involving 6-Chloro-4-(trichloromethyl)-2-pyridinol
The presence of two chloro-containing functional groups, the C-Cl and the -CCl₃, opens pathways for radical chemistry. The trichloromethyl group, in particular, is known to participate in radical reactions. ontosight.ai
Under radical-initiating conditions (e.g., UV irradiation, AIBN), the C-Cl bond or one of the C-Cl bonds within the trichloromethyl group could undergo homolytic cleavage. Theoretical studies and experimental observations on the reaction of atomic chlorine with pyridine have shown that radical addition to the nitrogen atom is a favorable, barrierless path, forming a 1-chloropyridinyl radical. nih.gov
The trichloromethyl group can undergo transformations under radical conditions. For example, in the presence of radical initiators and a hydrogen-atom donor, it could be reduced to a dichloromethyl (-CHCl₂) or a methyl (-CH₃) group. Conversely, the -CCl₃ group can act as a chlorine atom transfer agent in certain radical chain processes. The stability of the potential radical intermediates would govern the reaction pathway. For instance, abstraction of a chlorine atom from the -CCl₃ group would generate a dichloromethyl radical stabilized by the electron-deficient pyridine ring. The interplay between the aromatic C-Cl bond and the aliphatic C-Cl bonds of the trichloromethyl group provides a rich landscape for exploring selective radical transformations.
Advanced Methodologies for Structural and Mechanistic Elucidation of 6 Chloro 4 Trichloromethyl 2 Pyridinol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics
High-resolution NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. Through techniques like ¹H NMR and ¹³C NMR, the chemical environment of each nucleus can be mapped, providing crucial connectivity information.
For 6-Chloro-4-(trichloromethyl)-2-pyridinol, the ¹H NMR spectrum is expected to show distinct signals for the two non-equivalent aromatic protons on the pyridine (B92270) ring and the hydroxyl proton. The chemical shifts of the ring protons are influenced by the electronic effects of the chloro, trichloromethyl, and hydroxyl substituents. The hydroxyl proton's signal may be broad and its chemical shift can be dependent on the solvent and concentration.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-Chloro-4-(trichloromethyl)-2-pyridinol in CDCl₃ This table presents predicted values based on known chemical shift ranges for substituted pyridines.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H3 | 7.1 - 7.4 | - |
| H5 | 7.5 - 7.8 | - |
| OH | 9.0 - 12.0 (broad) | - |
| C2 | - | 160 - 165 |
| C3 | - | 115 - 120 |
| C4 | - | 145 - 150 |
| C5 | - | 125 - 130 |
| C6 | - | 150 - 155 |
| CCl₃ | - | 95 - 100 |
X-ray Crystallography for Precise Molecular Architecture Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. This technique provides unequivocal data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule.
For 6-Chloro-4-(trichloromethyl)-2-pyridinol, a single-crystal X-ray diffraction analysis would confirm the planarity of the pyridinol ring and determine the spatial orientation of the bulky trichloromethyl and chloro substituents. Furthermore, it would provide critical information on intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictates the crystal packing arrangement. This data is invaluable for understanding the molecule's physical properties and its potential interactions in a biological or material science context.
Table 2: Expected Crystallographic Data Parameters for 6-Chloro-4-(trichloromethyl)-2-pyridinol This table lists the types of parameters that would be obtained from an X-ray crystallography experiment.
| Parameter | Expected Information/Value |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | Illustrative value: ~8-12 |
| b (Å) | Illustrative value: ~5-9 |
| c (Å) | Illustrative value: ~12-16 |
| β (°) | Illustrative value: ~90-105 |
| C-Cl Bond Length (Å) | ~1.74 |
| C-O Bond Length (Å) | ~1.36 |
| C-C (ring) Bond Length (Å) | ~1.38 - 1.40 |
| C-N (ring) Bond Length (Å) | ~1.33 - 1.37 |
| Hydrogen Bond (O-H···N/O) | Presence and geometry |
Mass Spectrometry for Reaction Pathway Analysis and Intermediate Detection
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of a compound and for deducing its structure through analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS) would provide the exact mass of 6-Chloro-4-(trichloromethyl)-2-pyridinol, allowing for the unambiguous determination of its elemental formula (C₆H₃Cl₄NO). The fragmentation pattern observed under techniques like electron ionization (EI-MS) would offer structural confirmation. Expected fragmentation could include the loss of a chlorine atom, the cleavage of the trichloromethyl group, or the loss of the entire CCl₃ radical. When coupled with chromatographic techniques (GC-MS or LC-MS), MS can be used to monitor the synthesis of the target compound, enabling the detection of reactants, byproducts, and transient intermediates, thereby elucidating the reaction pathway.
Table 3: Predicted Mass Spectrometry Fragments for 6-Chloro-4-(trichloromethyl)-2-pyridinol This table presents predicted m/z values for the molecular ion and potential key fragments based on its structure.
| Fragment Ion | Formula | Predicted m/z (for ³⁵Cl isotope) | Interpretation |
| [M]⁺ | [C₆H₃Cl₄NO]⁺ | 259 | Molecular Ion |
| [M-Cl]⁺ | [C₆H₃Cl₃NO]⁺ | 224 | Loss of a chlorine atom |
| [M-CCl₃]⁺ | [C₅H₃ClNO]⁺ | 142 | Loss of trichloromethyl radical |
| [CCl₃]⁺ | [CCl₃]⁺ | 117 | Trichloromethyl cation |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Reaction Monitoring
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.
For 6-Chloro-4-(trichloromethyl)-2-pyridinol, the IR spectrum would be expected to show a characteristic broad absorption band for the O-H stretching vibration of the hydroxyl group. Other key absorptions would include C=C and C=N stretching vibrations from the aromatic ring, and strong absorptions corresponding to the C-Cl bonds. Raman spectroscopy, being particularly sensitive to non-polar bonds, would be effective for observing the symmetric vibrations of the pyridine ring and the C-CCl₃ bond. Together, these complementary techniques provide a comprehensive fingerprint of the molecule's functional groups. They can also be employed for real-time reaction monitoring by tracking the disappearance of reactant signals and the appearance of product-specific vibrational bands.
Table 4: Predicted Characteristic Vibrational Frequencies for 6-Chloro-4-(trichloromethyl)-2-pyridinol This table presents predicted frequency ranges for key functional groups.
| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) |
| O-H stretch | IR | 3200 - 3600 (broad) |
| C-H stretch (aromatic) | IR, Raman | 3000 - 3100 |
| C=N / C=C stretch (ring) | IR, Raman | 1400 - 1650 |
| C-O stretch | IR | 1200 - 1300 |
| C-Cl stretch | IR | 700 - 850 |
| C-CCl₃ stretch | IR, Raman | 650 - 800 |
Computational and Theoretical Investigations of 6 Chloro 4 Trichloromethyl 2 Pyridinol
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 6-Chloro-4-(trichloromethyl)-2-pyridinol, methods like Density Functional Theory (DFT) would be employed to elucidate its electronic structure and bonding characteristics. These calculations provide insights into the distribution of electrons within the molecule, which dictates its reactivity and physical properties. By solving approximations of the Schrödinger equation, researchers can obtain a detailed picture of the molecular orbitals and the nature of the chemical bonds.
Molecular Orbitals and Reactivity Descriptors
The Frontier Molecular Orbital (FMO) theory is a key component in analyzing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial descriptor for determining the molecule's kinetic stability and chemical reactivity.
A lower HOMO-LUMO gap suggests that the molecule is more likely to be reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For 6-Chloro-4-(trichloromethyl)-2-pyridinol, the electron-withdrawing nature of the chlorine and trichloromethyl groups would be expected to influence the energies of these frontier orbitals significantly.
Table 1: Hypothetical Reactivity Descriptors for 6-Chloro-4-(trichloromethyl)-2-pyridinol
| Descriptor | Definition | Predicted Influence of Substituents |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Lowered due to electron-withdrawing groups |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Lowered due to electron-withdrawing groups |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Potentially narrowed, affecting reactivity |
| Ionization Potential | Energy required to remove an electron | Increased |
| Electron Affinity | Energy released when an electron is added | Increased |
| Electronegativity | Tendency to attract electrons | Increased |
| Chemical Hardness | Resistance to change in electron distribution | Modified by substituent effects |
This table is illustrative and based on general chemical principles, as specific computational data for the target molecule is unavailable.
Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map displays regions of varying electrostatic potential on the electron density surface. Red-colored areas indicate negative potential, corresponding to regions with an excess of electrons, which are susceptible to electrophilic attack. Conversely, blue-colored areas represent positive potential, indicating electron-deficient regions that are prone to nucleophilic attack. For 6-Chloro-4-(trichloromethyl)-2-pyridinol, the MEP surface would likely show negative potential around the oxygen and nitrogen atoms and positive potential near the hydrogen atom of the hydroxyl group and potentially on the carbon atoms of the pyridine (B92270) ring, influenced by the electron-withdrawing substituents.
Conformational Analysis and Tautomeric Equilibrium Studies
Molecules can exist in different spatial arrangements known as conformations, and for molecules with labile protons, different tautomeric forms can exist. Computational methods are essential for studying the relative stabilities of these different forms.
For 6-Chloro-4-(trichloromethyl)-2-pyridinol, a key tautomeric equilibrium would be between the pyridinol and the pyridone forms. Quantum chemical calculations can determine the optimized geometries and relative energies of these tautomers in both the gas phase and in different solvents, which is crucial as the solvent can significantly influence the position of the equilibrium. Conformational analysis would also investigate the rotation around single bonds, such as the C-C bond connecting the trichloromethyl group to the pyridine ring, to identify the most stable conformers.
Simulation of Spectroscopic Properties for Experimental Validation
Computational chemistry plays a vital role in the interpretation of experimental spectra. By simulating spectroscopic properties, researchers can validate their theoretical models and gain a deeper understanding of the experimental data. For 6-Chloro-4-(trichloromethyl)-2-pyridinol, theoretical calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.
Time-Dependent Density Functional Theory (TD-DFT) is a common method for simulating UV-Vis spectra, which provides information about the electronic transitions within the molecule. The calculated vibrational frequencies from IR and Raman spectra can be compared with experimental data to confirm the molecular structure. Similarly, calculated NMR chemical shifts can aid in the assignment of experimental NMR signals.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. researchgate.net By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states. researchgate.net The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.
For 6-Chloro-4-(trichloromethyl)-2-pyridinol, computational studies could elucidate the mechanisms of various reactions, such as nucleophilic substitution at the chlorinated positions or reactions involving the hydroxyl group. These studies would involve locating the transition state structures and calculating the activation barriers, providing detailed insights into the reaction pathways that are often difficult to obtain through experimental means alone. researchgate.net
Derivatization Strategies for Chemical Space Exploration Based on 6 Chloro 4 Trichloromethyl 2 Pyridinol
Synthesis of Pyridinol Ethers and Esters
The hydroxyl group of the 2-pyridinol tautomer is a primary site for derivatization, readily undergoing etherification and esterification to produce a wide range of functionalized analogues. These reactions are typically straightforward and allow for the introduction of countless substituents to probe steric and electronic effects.
Ether Synthesis (O-alkylation): The synthesis of pyridinol ethers from 6-Chloro-4-(trichloromethyl)-2-pyridinol is generally achieved via Williamson ether synthesis. This involves the deprotonation of the pyridinol hydroxyl group with a suitable base to form a pyridinolate anion, which then acts as a nucleophile to displace a leaving group from an alkylating agent. The choice of base and solvent is crucial to manage the competing N-alkylation, a common side reaction in 2-pyridone systems. researchgate.net
Common conditions involve the use of bases like sodium hydride (NaH), potassium carbonate (K2CO3), or potassium tert-butoxide in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile. researchgate.netrsc.org The subsequent addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents leads to the formation of the corresponding O-alkylated product.
Ester Synthesis (O-acylation): Ester derivatives are synthesized by acylating the pyridinol oxygen. This is typically accomplished by reacting the parent compound with an acyl chloride or acid anhydride (B1165640) in the presence of a base. wikipedia.org Non-nucleophilic bases like pyridine (B92270) or triethylamine (B128534) are often used to neutralize the HCl or carboxylic acid byproduct generated during the reaction. wikipedia.org The reactions are often run in aprotic solvents such as dichloromethane (B109758) or tetrahydrofuran. This method provides a direct route to introduce a variety of acyl groups, from simple acetyls to more complex moieties.
Table 1: Representative Conditions for Ether and Ester Synthesis
| Transformation | Reagents | Base | Solvent | Typical Product |
|---|---|---|---|---|
| O-Methylation | Methyl iodide (CH₃I) | K₂CO₃ or NaH | DMF, Acetonitrile | 2-methoxy-6-chloro-4-(trichloromethyl)pyridine |
| O-Benzylation | Benzyl bromide (BnBr) | K₂CO₃ or NaH | DMF, Acetonitrile | 2-(benzyloxy)-6-chloro-4-(trichloromethyl)pyridine |
| O-Acetylation | Acetyl chloride (CH₃COCl) | Pyridine, Et₃N | Dichloromethane | [6-chloro-4-(trichloromethyl)pyridin-2-yl] acetate |
| O-Benzoylation | Benzoyl chloride (PhCOCl) | Pyridine, Et₃N | Dichloromethane | [6-chloro-4-(trichloromethyl)pyridin-2-yl] benzoate |
Regioselective Functionalization of the Pyridine Ring for Analogue Generation
The pyridine ring of 6-Chloro-4-(trichloromethyl)-2-pyridinol is electron-deficient due to the electronegativity of the nitrogen atom. This electronic nature makes the ring susceptible to nucleophilic aromatic substitution (SNA_r_), particularly at the positions ortho and para to the nitrogen (C2 and C6). youtube.com The presence of a good leaving group, the chlorine atom at the C6 position, makes this site the primary target for regioselective functionalization.
Displacement of the C6-chloro substituent can be achieved with a variety of nucleophiles, providing a powerful tool for generating diverse analogues. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient carbon bearing the chlorine, forming a temporary Meisenheimer-like intermediate, which then rearomatizes by expelling the chloride ion. youtube.comnih.gov
Common nucleophiles used for this purpose include:
Amines: Reaction with primary or secondary amines (e.g., aniline, morpholine, piperidine) yields 6-amino-substituted pyridinol derivatives.
Alkoxides and Phenoxides: Treatment with sodium or potassium alkoxides (e.g., sodium methoxide) or phenoxides results in the formation of 6-alkoxy or 6-aryloxy pyridinols.
Thiols: Thiolates (e.g., sodium thiophenoxide) can be used to introduce sulfur-based functional groups, yielding 6-(arylthio) or 6-(alkylthio) derivatives.
The reactivity of the C6 position towards nucleophiles allows for the construction of a library of compounds where the substituent at this position is systematically varied, which is a key strategy in medicinal and agricultural chemistry. rsc.org
Table 2: Examples of Regioselective Substitution at the C6 Position
| Nucleophile | Reagent Example | Solvent | Resulting C6-Substituent |
|---|---|---|---|
| Amine | Aniline (PhNH₂) | Toluene, Dioxane | -NHPh (Anilino) |
| Alkoxide | Sodium Methoxide (B1231860) (NaOMe) | Methanol | -OCH₃ (Methoxy) |
| Thiolate | Sodium Thiophenoxide (NaSPh) | DMF | -SPh (Phenylthio) |
Exploiting the Trichloromethyl Group for Diverse Carbon Scaffolds
The trichloromethyl (-CCl₃) group at the C4 position is a synthetically versatile functional handle that can be transformed into a variety of other carbon-based scaffolds. Its strong electron-withdrawing nature also influences the reactivity of the pyridine ring. Key transformations of the -CCl₃ group include hydrolysis, fluorination, and reduction.
Hydrolysis to Carboxylic Acid: The trichloromethyl group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. libretexts.org For instance, vapor-phase hydrolysis over aluminum oxide can convert (trichloromethyl)pyridine compounds into the corresponding pyridinecarboxylic acid chlorides. google.com These acid chlorides are valuable intermediates that can be further reacted with water to give the carboxylic acid, with alcohols to give esters, or with amines to give amides. google.commnstate.edu This transformation is fundamental for introducing a key polar, ionizable group.
Fluorination to the Trifluoromethyl Group: One of the most important transformations of the trichloromethyl group is its conversion to the trifluoromethyl (-CF₃) group. This is typically achieved by reaction with a fluorinating agent such as hydrogen fluoride (B91410) (HF), often in the presence of a catalyst. jst.go.jpnih.govgoogleapis.com The introduction of a -CF₃ group can dramatically alter the electronic properties, lipophilicity, and metabolic stability of a molecule, making this a widely used strategy in drug design.
Reaction with Alkoxides: The reaction of trichloromethyl-substituted pyridines with alkoxides like sodium methoxide can lead to more complex transformations. Depending on the substitution pattern of the pyridine ring, the reaction can result in the formation of dichloromethyl ethers or acetals, demonstrating a stepwise reduction and substitution at the carbon center. rsc.org This provides a pathway to dichloromethyl (-CHCl₂) derivatives and related structures.
Table 3: Key Transformations of the Trichloromethyl Group
| Reaction | Typical Reagents | Product Functional Group | Significance |
|---|---|---|---|
| Hydrolysis | H₂O / Al₂O₃ (vapor phase) or H⁺/H₂O | -COOH (Carboxylic Acid) | Introduces a polar, acidic handle. google.com |
| Fluorination | HF | -CF₃ (Trifluoromethyl) | Enhances lipophilicity and metabolic stability. jst.go.jpnih.gov |
| Reaction with Methoxide | NaOCH₃ | -CHCl₂ / -CH(OCH₃)₂ | Access to dichloromethyl and acetal (B89532) derivatives. rsc.org |
Future Research Perspectives in the Chemistry of 6 Chloro 4 Trichloromethyl 2 Pyridinol
Exploration of Undiscovered Reactivity and Transformation Pathways
The unique constitution of 6-Chloro-4-(trichloromethyl)-2-pyridinol offers a rich landscape for investigating undiscovered chemical reactivity. The strong electron-withdrawing nature of the trichloromethyl group is expected to significantly influence the electron density of the pyridine (B92270) ring, thereby modulating the reactivity of the chloro and hydroxyl substituents.
Future investigations could systematically explore the transformation of the trichloromethyl group itself. This group is not merely an inert substituent; it is a reactive handle. For instance, studies on related 3-trichloromethylpyridines have shown that reaction with nucleophiles like methoxide (B1231860) can lead to stepwise transformation into a dichloromethyl group and subsequently into a dimethoxymethyl acetal (B89532). rsc.org Similar pathways could be explored for 6-Chloro-4-(trichloromethyl)-2-pyridinol, potentially yielding novel derivatives with different electronic and steric properties. Furthermore, the trichloromethyl group could serve as a precursor to the trifluoromethyl group via halogen exchange (Halex) reactions, a common strategy in the synthesis of agrochemicals and pharmaceuticals. researchoutreach.orgjst.go.jp
Another key area of research is the selective functionalization of the pyridine core. The inherent reactivity of the functional groups could be exploited in a controlled, stepwise manner. The pyridinol-pyridone tautomerism allows for either O-alkylation/acylation or N-alkylation/acylation, and the preference for one over the other could be directed by reaction conditions. The chloro group at the 6-position is a prime site for nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of substituents. The high degree of functionalization presents an opportunity to study regioselectivity in reactions such as nitration, halogenation, or metal-catalyzed cross-coupling, uncovering new structure-reactivity relationships.
| Potential Transformation | Reagent/Condition | Anticipated Product Functional Group | Reference Analogy |
| Trichloromethyl to Dichloromethyl | Nucleophiles (e.g., Alkoxides) | -CHCl2 | rsc.orgresearchgate.net |
| Trichloromethyl to Acetal | Excess Alkoxides | -CH(OR)2 | rsc.org |
| Trichloromethyl to Trifluoromethyl | Fluorinating Agents (e.g., HF, SbF3) | -CF3 | jst.go.jp |
| Chloro Group Displacement | Amines, Alcohols, Thiols | -NHR, -OR, -SR | mdma.ch |
| Hydroxyl Group Alkylation | Alkyl Halides / Base | -OR | mdma.ch |
Integration into Complex Heterocyclic Systems and Molecular Architectures
The 2-pyridone motif is recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in bioactive molecules. nih.govrsc.org As a highly decorated 2-pyridone derivative, 6-Chloro-4-(trichloromethyl)-2-pyridinol is an ideal building block for the synthesis of more complex, fused heterocyclic systems.
Future research could focus on annulation strategies, where the existing functional groups are used to build new rings onto the pyridine core. For example, the hydroxyl group and the adjacent ring carbon could participate in condensation reactions with 1,3-dielectrophiles to form fused pyran or oxazine (B8389632) rings. The reactivity of the trichloromethyl group could be harnessed to initiate intramolecular cyclizations. For instance, partial reduction or transformation of the -CCl3 group could generate a reactive intermediate that cyclizes onto the pyridine nitrogen or another position on the ring.
This molecule is also a prime candidate for use in multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single step. nih.govrsc.org Designing novel MCRs that incorporate 6-Chloro-4-(trichloromethyl)-2-pyridinol could provide efficient access to libraries of intricate, polycyclic compounds for screening in drug discovery and materials science. The synthesis of fused systems such as pyranopyridines, naphthyridines, and various medicinally relevant ring-fused 2-pyridones has been demonstrated from simpler substituted pyridines, highlighting the potential for this more advanced starting material. nii.ac.jpdiva-portal.orgrsc.org
| Target Heterocyclic System | Potential Synthetic Strategy | Key Reactive Sites | Reference Analogy |
| Fused Pyrano-pyridines | Condensation with β-ketoesters | OH, Ring C3-H | nih.gov |
| Fused Thiazolo-pyridines | Reaction with halo-carbonyl compounds | OH, N-H (pyridone form) | diva-portal.orgacs.org |
| Imidazo[1,2-a]pyridines | Reaction with α-haloketones | N-H, Cl | researchgate.net |
| Complex Polycycles | Intramolecular Cyclization / Annulation | CCl3, Cl, OH | nii.ac.jp |
Development of Novel Synthetic Tools and Methodologies Inspired by its Chemistry
The unique electronic and steric environment of 6-Chloro-4-(trichloromethyl)-2-pyridinol could serve as a platform for the development of new synthetic methods. The predictable reactivity patterns governed by its specific substitution could inspire novel regioselective reactions.
One prospective area is the development of cascade reactions. A single activation event could trigger a sequence of transformations, leveraging the different reactive sites within the molecule. For example, a nucleophilic attack on the -CCl3 group could generate an intermediate that subsequently undergoes an intramolecular SNAr reaction, displacing the C6-chloro group to form a novel bicyclic system. The development of such tandem processes would be a significant contribution to synthetic efficiency. acs.org
Furthermore, this compound could be used as a model substrate to refine and expand the scope of modern synthetic techniques, such as late-stage functionalization or C-H activation. chemrxiv.org The strong electronic bias from the substituents could direct C-H functionalization to the typically less reactive C3 or C5 positions, offering new strategies for pyridine derivatization that complement existing methods. researchgate.net The successful application of these advanced methods would not only yield new derivatives but also provide deeper mechanistic insights into the factors controlling reactivity in electron-poor heterocyclic systems.
Advanced Materials and Supramolecular Chemistry Applications (Purely Chemical Context)
In a purely chemical context, the structural features of 6-Chloro-4-(trichloromethyl)-2-pyridinol make it an attractive candidate for applications in materials science and supramolecular chemistry. Pyridine derivatives are integral components of various functional materials, including charge-transporting materials for OLEDs and perovskite solar cells. rsc.org The high halogen content and defined electronic profile of this molecule could be harnessed to create new organic materials.
For example, it could serve as a monomer for the synthesis of novel polymers. Polycondensation reactions involving the hydroxyl or chloro groups could lead to polyesters or polyethers with potentially high thermal stability, flame retardant properties, or unique dielectric characteristics, analogous to polymers derived from perfluoropyridine. mdpi.com
The molecule is exceptionally well-suited for studies in supramolecular chemistry and crystal engineering. With four chlorine atoms, a pyridine nitrogen, and a hydroxyl group, it possesses multiple sites for engaging in non-covalent interactions, particularly halogen bonding and hydrogen bonding. nih.gov Future research could explore the self-assembly of this molecule in the solid state to form predictable supramolecular architectures, such as tapes, sheets, or helical structures. nih.gov Co-crystallization with halogen or hydrogen bond acceptors could lead to the rational design of multi-component crystals with tailored network topologies and properties. mdpi.com These studies would contribute to the fundamental understanding of intermolecular forces and advance the design of crystalline materials from first principles.
Q & A
Q. What are the recommended methods for synthesizing 6-Chloro-4-(trichloromethyl)-2-pyridinol in laboratory settings?
Synthesis typically involves halogenation and functional group introduction. For chlorinated pyridinol derivatives, stepwise chlorination using reagents like PCl₅ or SOCl₂ under reflux in anhydrous solvents (e.g., dichloromethane) is common. Controlled temperature (40–60°C) and inert atmospheres (N₂/Ar) minimize side reactions. Purification via column chromatography with silica gel (eluent: hexane/ethyl acetate) ensures high yields .
Q. How can researchers characterize the molecular structure of 6-Chloro-4-(trichloromethyl)-2-pyridinol?
Use a combination of spectroscopic and crystallographic techniques:
Q. What are the solubility properties of this compound, and how do they influence experimental design?
The compound is sparingly soluble in polar solvents (e.g., water) but dissolves in DMSO upon warming, forming a clear solution . Solubility impacts reaction solvent selection (e.g., DMSO for kinetic studies) and biological assay compatibility (use DMSO stock solutions diluted in aqueous buffers).
Q. What safety protocols are essential when handling 6-Chloro-4-(trichloromethyl)-2-pyridinol?
- PPE : Gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation.
- Waste disposal : Segregate halogenated waste for professional treatment to prevent environmental contamination .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic substitution reactions?
The trichloromethyl (-CCl₃) and chloro (-Cl) groups are strong electron-withdrawing groups, activating the pyridine ring for nucleophilic attack at the 2- and 4-positions. Computational studies (DFT) can predict electrophilic regions, while kinetic experiments (e.g., with amines) validate reactivity .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Standardized assays : Use identical cell lines (e.g., HEK293 for adenylate cyclase inhibition studies) and control batches of the compound.
- Dose-response curves : Compare EC₅₀ values under consistent pH and temperature conditions .
Q. How can reaction conditions be optimized to minimize by-products during derivatization?
- Catalyst screening : Pd/C or CuI for cross-coupling reactions.
- Temperature control : Lower temperatures (0–25°C) reduce decomposition.
- Stepwise synthesis : Introduce trichloromethyl and chloro groups sequentially to avoid steric clashes .
Q. What analytical techniques are used to study interactions with biological targets like enzymes?
- Surface Plasmon Resonance (SPR) : Real-time binding kinetics with immobilized targets.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .
Q. How do structural modifications at the 4-position affect bioactivity and physicochemical properties?
Replacing -CCl₃ with -CF₃ increases lipophilicity (logP ↑), enhancing blood-brain barrier penetration. Comparative studies with analogs (e.g., 6-chloro-4-methyl-2-pyridinol) reveal structure-activity relationships (SAR) using in vitro toxicity assays (e.g., IC₅₀ in hepatocytes) .
Q. What computational methods predict stability and degradation pathways under environmental conditions?
- Molecular Dynamics (MD) simulations : Model hydrolysis in aqueous environments.
- Density Functional Theory (DFT) : Calculate bond dissociation energies to identify labile sites (e.g., C–Cl bonds prone to photolytic cleavage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
